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Compound of Interest

Compound Name: 3-Bromooctane

Cat. No.: B146061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromooctane as

a model substrate in the investigation of fundamental organic reaction mechanisms. Its

secondary alkyl halide structure allows for a nuanced study of competing substitution and

elimination pathways, making it an invaluable tool for mechanistic elucidation.

Physicochemical and Spectroscopic Data of 3-
Bromooctane
A thorough understanding of the physical and spectral properties of 3-bromooctane is

essential for its application in mechanistic studies. This data aids in reaction monitoring,

product identification, and kinetic analysis.
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Property Value Source

Molecular Formula C₈H₁₇Br [1][2][3]

Molecular Weight 193.12 g/mol [1][2][3]

CAS Number 999-64-4 [1][2][3]

IUPAC Name 3-bromooctane [1]

Boiling Point 176-178 °C

Density 1.08 g/mL

Refractive Index ~1.45 [1]

¹³C NMR Chemical Shifts

(Computed)

See SpectraBase for full

spectrum
[4]

Kovats Retention Index (non-

polar column)
1053 [5]

Application in Nucleophilic Substitution Reaction
Studies (Sₙ1 and Sₙ2)
3-Bromooctane serves as an excellent substrate for comparing the Sₙ1 and Sₙ2 reaction

pathways due to its secondary nature. The choice of nucleophile, solvent, and temperature can

significantly influence which mechanism predominates.

Logical Relationship: Factors Influencing Sₙ1 vs. Sₙ2
with 3-Bromooctane
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Factors Influencing Sₙ1 vs. Sₙ2 with 3-Bromooctane

3-Bromooctane (2° Alkyl Halide)

Sₙ1 Pathway
(Carbocation Intermediate)

Sₙ2 Pathway
(Concerted, Backside Attack)

Weak Nucleophile
(e.g., H₂O, ROH)

Strong, Unhindered Nucleophile
(e.g., I⁻, CN⁻)

Polar Protic Solvent
(e.g., Ethanol, Water)

Stabilizes Carbocation

Polar Aprotic Solvent
(e.g., Acetone, DMSO)

Enhances Nucleophilicity

Click to download full resolution via product page

Caption: Sₙ1 vs. Sₙ2 pathways for 3-bromooctane.

Experimental Protocol 1: Sₙ2 Reaction of (S)-3-
Bromooctane with Sodium Iodide
This protocol demonstrates a classic Sₙ2 reaction, which is expected to proceed with an

inversion of stereochemistry. The use of a strong nucleophile (I⁻) and a polar aprotic solvent

(acetone) favors the Sₙ2 mechanism.

Materials:

(S)-3-Bromooctane

Sodium iodide (NaI), anhydrous

Acetone, anhydrous

Diethyl ether

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, separatory funnel, rotary

evaporator.

Procedure:

To a dry 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (1.5

eq) and anhydrous acetone (40 mL).

Stir the mixture until the sodium iodide is fully dissolved.

Add (S)-3-bromooctane (1.0 eq) to the flask.

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a

precipitate (NaBr) is also an indicator of reaction progress.

After completion, cool the mixture to room temperature and remove the acetone using a

rotary evaporator.

Partition the residue between diethyl ether (50 mL) and water (50 mL).

Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 25 mL) to remove any

unreacted iodine, followed by brine (25 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

yield the crude (R)-3-iodooctane.

Purify the product by column chromatography if necessary.

Characterize the product using NMR and polarimetry to confirm the inversion of

stereochemistry.

Application in Elimination Reaction Studies (E1 and
E2)
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3-Bromooctane can also undergo elimination reactions to form a mixture of alkenes. The

strength of the base and the reaction temperature are critical factors in determining whether the

E1 or E2 pathway is favored.

Experimental Workflow: E1 vs. E2 with 3-Bromooctane

E1 vs. E2 Elimination Pathways for 3-Bromooctane

E2 Pathway E1 Pathway

3-Bromooctane +
Strong, Bulky Base

(e.g., t-BuOK)

Concerted Transition State

Single Step

Alkene Mixture
(Hofmann Product Favored)

3-Bromooctane +
Weak Base/Solvent
(e.g., Ethanol, Heat)

Carbocation Intermediate

Step 1: Leaving Group Departs

Alkene Mixture
(Zaitsev Product Favored)

Step 2: Deprotonation

Click to download full resolution via product page

Caption: E1 vs. E2 pathways for 3-bromooctane.

Experimental Protocol 2: E2 Elimination of 3-
Bromooctane
This protocol utilizes a strong, sterically hindered base to favor the E2 mechanism, which is

regioselective.

Materials:

3-Bromooctane
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Potassium tert-butoxide (t-BuOK)

tert-Butanol, anhydrous

Pentane

Deionized water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, separatory funnel, rotary

evaporator, gas chromatograph-mass spectrometer (GC-MS).

Procedure:

In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol (50 mL).

Add 3-bromooctane (1.0 eq) to the solution.

Heat the mixture to reflux (approximately 83°C) for 2-3 hours.

Monitor the reaction by TLC or GC-MS.

Cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized

water.

Extract the aqueous layer with pentane (3 x 30 mL).

Combine the organic extracts and wash with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane

by distillation due to the volatility of the alkene products.

Analyze the product mixture by GC-MS to determine the ratio of octene isomers formed

(e.g., oct-2-ene vs. oct-3-ene).
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Application in the Synthesis of Chiral Amines
Chiral amines are crucial building blocks in the pharmaceutical industry.[6][7][8][9] 3-
Bromooctane can be used as an electrophile in the synthesis of chiral secondary or tertiary

amines via nucleophilic substitution.

Signaling Pathway: Synthesis of a Chiral Secondary
Amine

Synthesis of a Chiral Secondary Amine

(R)-3-Bromooctane

Sₙ2 Transition State

Chiral Primary Amine
(e.g., (S)-alpha-methylbenzylamine)

Non-nucleophilic Base
(e.g., DIPEA)

Deprotonates

Polar Aprotic Solvent
(e.g., DMF)

Facilitates

Diastereomeric Amine Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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